Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C13H11ClO3S |
|---|---|
Molecular Weight |
282.74 g/mol |
IUPAC Name |
methyl 4-[(2-chlorophenyl)methoxy]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13(15)12-6-10(8-18-12)17-7-9-4-2-3-5-11(9)14/h2-6,8H,7H2,1H3 |
InChI Key |
WUMQKIUQQRDSJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of Thiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid is esterified using methanol under acidic conditions (e.g., H₂SO₄ or HCl). The reaction proceeds at reflux (60–80°C) for 6–8 hours, yielding the methyl ester in >85% purity. Alternative routes involve transesterification of ethyl thiophene-2-carboxylate with methanol, though this is less common.
Catalytic Carboxylation Methods
Recent advancements employ vanadium- or iron-based catalysts for direct carboxylation of thiophene. For example, reacting thiophene with CO₂ in the presence of VCl₃ at 120°C generates thiophene-2-carboxylic acid, which is subsequently esterified. This method avoids hazardous bromination steps but requires high-pressure conditions.
Bromination at Position 4
Introducing a bromine atom at position 4 is critical for subsequent coupling with the 2-chlorobenzyloxy group.
Directed Bromination Using Lewis Acids
In a method adapted from CN101906092B, methyl thiophene-2-carboxylate is dissolved in dichloromethane and treated with hydrobromic acid (48%) at -10°C. Bromopyridine hydrobromide (1 eq) is added gradually, yielding methyl 4-bromothiophene-2-carboxylate after 3–4 hours. This method achieves 85–90% yield, with the ester group directing bromination to position 4.
Radical Bromination
N-Bromosuccinimide (NBS) in acetonitrile under UV light selectively brominates position 4, though yields are lower (70–75%) compared to Lewis acid-mediated methods.
Introducing the 2-Chlorobenzyloxy Group
The bromine at position 4 is displaced via Ullmann coupling or nucleophilic aromatic substitution (SNAr).
Ullmann Coupling with 2-Chlorobenzyl Alcohol
Methyl 4-bromothiophene-2-carboxylate reacts with 2-chlorobenzyl alcohol in the presence of copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 110°C. After 12–16 hours, the product is isolated in 65–70% yield. The reaction mechanism involves oxidative addition of the aryl bromide to copper, followed by alkoxy group transfer.
SNAr with Potassium 2-Chlorobenzyloxide
In polar aprotic solvents (e.g., DMSO), methyl 4-bromothiophene-2-carboxylate undergoes SNAr with potassium 2-chlorobenzyloxide at 80°C. Yields reach 60–65%, with higher temperatures (>100°C) leading to decomposition.
Alternative Routes via Direct Etherification
Mitsunobu Reaction
If a hydroxyl group is present at position 4, the Mitsunobu reaction couples 2-chlorobenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. However, synthesizing the 4-hydroxythiophene intermediate remains challenging, requiring protective group strategies.
Friedel-Crafts Alkylation
While less effective for electron-deficient thiophenes, Friedel-Crafts alkylation with 2-chlorobenzyl bromide and AlCl₃ in dichloroethane yields trace amounts (<10%) of the desired product, limiting practicality.
Optimization and Scalability
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a methyl ester group and a chlorobenzyl ether, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 282.74 g/mol.
Pharmaceutical Development
Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate serves as a critical building block in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential in:
- Anticancer Activity : Research indicates that thiophene derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that derivatives can inhibit key signaling pathways involved in cancer progression, such as the VEGFR-2 and AKT pathways .
- Antiviral Properties : Recent findings suggest that compounds based on the thiophene scaffold, including this compound, possess antiviral activity against viruses like Ebola . These compounds have been evaluated for their efficacy and selectivity, showing promising results in vitro.
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in drug design. Key studies have focused on:
- Kinase Inhibition : The compound's derivatives have been evaluated for their ability to inhibit specific kinases involved in tumor growth and survival. For example, the IC50 values for certain derivatives indicate potent inhibition comparable to established therapeutic agents .
- Cell Cycle Arrest : Mechanistic evaluations reveal that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis through caspase activation . This property is particularly valuable for developing targeted cancer therapies.
Case Studies
Several studies exemplify the applications of this compound:
- Anticancer Screening : In vitro studies demonstrated that derivatives of this compound significantly inhibited liver cancer cell proliferation with IC50 values indicating potent activity . The study also highlighted the selectivity of these compounds towards cancer cells over normal cells.
- Antiviral Efficacy : A recent investigation into thiophene derivatives showed promising antiviral effects against pseudotyped viruses, suggesting potential for therapeutic development against viral infections .
- Mechanistic Insights : Detailed mechanistic studies revealed that certain derivatives could effectively inhibit critical pathways associated with tumor growth, providing insights into their potential as targeted therapies .
Mechanism of Action
The mechanism of action of Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ester and benzyl groups can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Key Findings :
- 6-Chlorobenzo[b]thiophene-2-carboxylic acid’s chlorine placement on the thiophene ring may alter electronic distribution, affecting solubility and binding affinity in biological systems .
Positional Isomers
The position of the chlorine atom on the benzyl group significantly impacts properties:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Chlorine Position |
|---|---|---|---|---|
| Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate | - | C13H11ClO3S | ~282.74* | 2-chlorobenzyl |
| Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate | 1708251-14-2 | C13H11ClO3S | 282.74 | 4-chlorobenzyl |
Key Findings :
- The 2-chloro isomer likely exhibits greater steric hindrance near the ether linkage compared to the 4-chloro analog, which could influence crystal packing (as inferred from X-ray studies of related compounds) .
- The 4-chloro isomer’s symmetrical substitution may enhance thermal stability, as para-substituted aromatics often exhibit higher melting points .
Functional Group Variants
Substituents such as amino or methyl groups alter electronic and steric profiles:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Functional Groups |
|---|---|---|---|---|
| Methyl 3-amino-4-methylthiophene-2-carboxylate | - | C8H9NO2S | 183.23 | Amino, methyl, ester |
| Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate | 532386-24-6 | C16H12ClN3O3S | 361.80 | Cyanoacetyl amino, ethyl ester |
Key Findings :
- The cyanoacetyl group in the ethyl ester derivative (CAS 532386-24-6) adds electrophilic character, making it reactive toward nucleophiles in drug discovery .
Biological Activity
Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its thiophene ring, which is known for contributing to various biological activities. The presence of the chlorobenzyl moiety enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiophene-based compounds have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa (Cervical cancer) | 10.5 |
| This compound | A549 (Lung cancer) | 12.3 |
| This compound | MCF-7 (Breast cancer) | 15.0 |
These IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising anticancer potential, particularly against HeLa and A549 cell lines .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been investigated. In vitro assays demonstrated that this compound inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes (COX-1 and COX-2):
| Compound | COX Inhibition (%) | IC50 (μM) |
|---|---|---|
| This compound | COX-1: 65% COX-2: 72% | 25.0 |
The results indicate a significant reduction in inflammation markers, positioning the compound as a potential candidate for anti-inflammatory therapies .
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Pseudomonas aeruginosa, making it a candidate for further exploration in antimicrobial drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the thiophene ring and substituents on the benzyl group significantly influence biological activity. The introduction of electron-withdrawing groups like chlorine enhances potency against cancer cells and inflammatory pathways. This relationship highlights the importance of molecular design in developing effective therapeutic agents.
Case Studies
- Anticancer Study : A recent study evaluated a series of thiophene derivatives, including this compound, against a panel of cancer cell lines. The results showed that compounds with similar structures exhibited varying degrees of cytotoxicity, with this specific compound demonstrating notable activity against HeLa cells .
- Anti-inflammatory Research : In an experimental model using carrageenan-induced paw edema in rats, this compound significantly reduced swelling compared to controls, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene ring. For example:
- Acylation : Introduce the carboxylate group via esterification (e.g., using methanol and sulfuric acid as a catalyst) .
- Etherification : Attach the 2-chlorobenzyloxy group through nucleophilic substitution or Mitsunobu reactions.
- Purification : Column chromatography or recrystallization (e.g., using methanol or ethyl acetate/hexane) ensures high purity .
Q. How is the compound characterized for structural confirmation?
- Analytical Workflow :
Spectroscopy : identifies substituents (e.g., aromatic protons, ester groups). confirms carbonyl carbons (~165-170 ppm) .
Mass Spectrometry : LC-MS or HRMS validates molecular ion peaks (e.g., [M+H]) .
Elemental Analysis : Carbon, hydrogen, and sulfur content are compared with theoretical values .
Advanced Research Questions
Q. What reaction pathways enable functionalization of the thiophene ring for derivative synthesis?
- Electrophilic Substitution : The electron-rich thiophene ring undergoes halogenation or sulfonation at specific positions. For example, chlorosulfonation at the 4-position requires controlled conditions to avoid over-substitution .
- Cross-Coupling : Suzuki-Miyaura reactions with boronate esters (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate) enable aryl/heteroaryl introductions .
- Oxidation/Reduction : The ester group can be reduced to alcohol (LiAlH) or oxidized to carboxylic acid (KMnO) for further derivatization .
Q. How can computational methods predict biological activity and binding affinity?
- Molecular Docking :
Target Selection : Use protein databases (e.g., PDB: 1PXX for COX-2) .
Docking Software : Tools like AutoDock Vina optimize ligand-receptor interactions.
Validation : Compare binding energies (ΔG) with known inhibitors (e.g., -10.40 kcal/mol for high-affinity analogs) .
- SAR Studies : Modify substituents (e.g., allyloxy vs. hydroxypropoxy) and evaluate docking scores to guide synthetic priorities .
Q. How do researchers resolve contradictions in reported biological activities of thiophene derivatives?
- Case Study :
- Antioxidant vs. Anti-inflammatory Data : Compounds with hydroxypropoxy groups may show moderate antioxidant activity but high COX-2 inhibition due to steric and electronic effects .
- Experimental Replication : Reproduce assays (e.g., DPPH scavenging for antioxidants; carrageenan-induced edema for anti-inflammatory tests) under standardized conditions .
- Data Cross-Validation : Combine in vitro results with in silico predictions to identify outliers .
Q. What are the challenges in crystallizing this compound for X-ray studies?
- Crystallization Techniques :
- Solvent Selection : Use slow evaporation in polar/non-polar solvent mixtures (e.g., DCM/hexane) .
- Temperature Control : Crystallize at 135 K to stabilize lattice formation .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 4-Bromothiophene-2-carboxylate | Boronate precursor for coupling | |
| 2-Chlorobenzyl bromide | Etherification reagent | |
| γ-Keto ester derivatives | Scaffold for functionalization |
Table 2 : Computational Parameters for Docking Studies
| Parameter | Value/Setting | Application |
|---|---|---|
| Grid Box Dimensions | 20 Å × 20 Å × 20 Å | COX-2 binding site |
| Exhaustiveness | 8 | Sampling accuracy |
| Force Field | AMBER | Energy minimization |
| Reference Ligand | Celecoxib (ΔG = -9.8 kcal/mol) | Validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
